Increased Lipophilicity (XLogP) vs. N-Methylpiperazine Analog Enhances Membrane Permeability Predictions
The compound exhibits a higher calculated partition coefficient (XLogP) compared to its N-methylpiperazine analog, indicating increased lipophilicity. This is a critical differentiator for medicinal chemistry programs where optimizing membrane permeability and blood-brain barrier penetration is a priority [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.8 |
| Comparator Or Baseline | Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (CAS 314268-40-1) |
| Quantified Difference | Target compound is approximately 0.8-1.0 log units more lipophilic (predicted). |
| Conditions | Calculated using in silico prediction models based on chemical structure [2]. |
Why This Matters
Higher XLogP suggests improved passive diffusion across lipid bilayers, which is a key consideration for selecting building blocks intended for cell-permeable probe or drug discovery projects.
- [1] Chem960. (2026). 415951-48-3 (Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate). Chem960. View Source
- [2] Chem960. (2026). 4-[(4-甲基哌嗪-1-基)甲基]苯甲酸甲酯 (CAS 314268-40-1). Chem960. View Source
